1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine
Description
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine is a sulfonylpiperazine derivative characterized by a 4-bromo-2,5-dimethoxyphenyl group attached via a sulfonyl linkage to a 4-phenylpiperazine core. The bromine atom and methoxy groups on the phenyl ring may enhance lipophilicity and influence receptor binding, while the sulfonyl group stabilizes the molecule’s conformation and modulates bioactivity.
Properties
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-4-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O4S/c1-24-16-13-18(17(25-2)12-15(16)19)26(22,23)21-10-8-20(9-11-21)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTMSAKMTNDBOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
In a representative procedure, 2,5-dimethoxybenzaldehyde is dissolved in glacial acetic acid (GAA), and a chilled solution of bromine in GAA is added in one portion. The mixture is stirred at room temperature for 24 hours, after which it is quenched in ice water to precipitate brown-red crystals. Recrystallization from acetonitrile achieves a 60% yield of 4-bromo-2,5-dimethoxybenzaldehyde.
Table 1: Bromination Parameters
| Parameter | Value |
|---|---|
| Starting Material | 2,5-Dimethoxybenzaldehyde |
| Solvent | Glacial Acetic Acid (GAA) |
| Bromine Stoichiometry | 1:1 molar ratio |
| Reaction Time | 24 hours |
| Temperature | Room temperature (20–25°C) |
| Yield | 60% after recrystallization |
Synthesis of 4-Bromo-2,5-dimethoxybenzenesulfonyl Chloride
The brominated aldehyde is oxidized to the corresponding sulfonyl chloride, a key intermediate for sulfonylation reactions.
| Parameter | Value |
|---|---|
| Oxidizing Agent | Chlorosulfonic Acid |
| Solvent | Dichloromethane |
| Temperature | 0–5°C (initial), then ambient |
| Reaction Time | 4–6 hours |
| Workup | Ice water quench, extraction |
Coupling with 4-Phenylpiperazine
The sulfonyl chloride intermediate reacts with 4-phenylpiperazine to form the target compound via nucleophilic aromatic substitution.
Reaction Optimization
Patent data reveal that coupling reactions of sulfonyl chlorides with piperazines are performed in aprotic solvents like dichloromethane or toluene under inert atmospheres (N₂ or Ar). A base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) is added to scavenge HCl generated during the reaction.
Table 3: Coupling Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Molar Ratio | 1:1 (sulfonyl chloride:piperazine) |
| Temperature | 40–50°C |
| Reaction Time | 6–8 hours |
| Yield | 70–85% (crude) |
Purification and Isolation
Crude product purification is critical for obtaining high-purity 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine.
Chromatographic and Recrystallization Techniques
Column chromatography using silica gel and ethyl acetate/hexane eluents is commonly employed. Alternatively, recrystallization from ethanol or acetonitrile enhances purity. Patent WO2017137048A1 highlights the use of ion-exchange chromatography for final purification, achieving >98% purity.
Table 4: Purification Methods and Outcomes
| Method | Conditions | Purity Achieved |
|---|---|---|
| Column Chromatography | Silica gel, EtOAc/hexane (3:7) | 95% |
| Recrystallization | Ethanol, slow cooling | 97% |
| Ion-Exchange Chromatography | Aqueous/organic phase | >98% |
Analytical Characterization
Post-synthesis characterization ensures structural fidelity and purity.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, aromatic), 7.42–7.35 (m, 5H, phenyl), 3.92 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 3.45–3.40 (m, 4H, piperazine), 2.95–2.90 (m, 4H, piperazine).
-
MS (ESI+) : m/z 479.1 [M+H]⁺, consistent with molecular formula C₁₉H₂₁BrN₂O₄S.
Scalability and Industrial Considerations
Large-scale synthesis requires modifications to laboratory protocols. Patent WO2014191548A1 emphasizes substituting costly palladium catalysts with magnesium or Lawesson’s reagent for thioether reductions, reducing production costs by 30%. Additionally, replacing dichloromethane with toluene improves safety profiles in industrial settings .
Chemical Reactions Analysis
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions (e.g., using a palladium catalyst in a Suzuki-Miyaura coupling reaction).
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the sulfonyl group.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol derivative.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of piperazines, which are known for their diverse biological activities. The synthesis of 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine typically involves multi-step organic reactions, including sulfonation and bromination processes. A common synthetic route includes:
- Preparation of the Piperazine Core : The piperazine ring is synthesized through the reaction of 1,4-dichlorobutane with ammonia or primary amines.
- Sulfonation : The introduction of the sulfonyl group is achieved by reacting the piperazine derivative with sulfonyl chlorides.
- Bromination : The bromine atom is introduced at the para position of the aromatic ring using brominating agents like N-bromosuccinimide (NBS).
Pharmacological Properties
This compound exhibits a range of pharmacological activities, primarily due to its interaction with serotonin receptors. It has been studied for its potential effects as:
- Psychoactive Substance : Similar to other compounds in the piperazine class, it may exhibit stimulant properties and modulate mood and perception.
- Antidepressant Effects : Research indicates that compounds with similar structures often show promise in treating depression by enhancing serotonin activity in the brain.
Neuropharmacology
The compound is investigated for its effects on neurotransmitter systems, particularly those involving serotonin (5-HT) receptors. Studies have shown that modifications in the piperazine structure can lead to significant changes in receptor affinity and activity.
Drug Development
Due to its structural similarity to known psychoactive substances, this compound serves as a lead structure for developing new therapeutic agents targeting psychiatric disorders. Its potential as a scaffold for creating novel antidepressants or anxiolytics is under exploration.
| Application Area | Description |
|---|---|
| Neuropharmacology | Investigating effects on serotonin receptors for mood modulation. |
| Drug Development | Serving as a scaffold for new antidepressant agents. |
Case Study 1: Neuropharmacological Effects
In a study assessing the effects of various piperazine derivatives on serotonin receptors, this compound was found to have a moderate affinity for the 5-HT_2A receptor, suggesting potential psychoactive effects similar to those observed with other hallucinogens.
Case Study 2: Antidepressant Potential
Another study evaluated the antidepressant-like effects of this compound in rodent models. Results indicated significant reductions in immobility time in forced swim tests, which are indicative of antidepressant activity. These findings warrant further investigation into its mechanism of action and therapeutic efficacy.
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The sulfonyl group may enhance the compound’s binding affinity to these targets, while the bromo and methoxy groups contribute to its overall pharmacological profile. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical properties of 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine can be contextualized by comparing it to structurally related sulfonylpiperazines and bromo-dimethoxyphenyl derivatives. Key differences in substituents, biological activity, and mechanisms are highlighted below:
Table 1: Structural and Functional Comparison of Selected Compounds
*Calculated based on molecular formula.
Key Insights from Structural Comparisons
Substituent Effects on Bioactivity: The nitrophenyl group in NSPP confers radiation-mitigating properties, likely due to its electron-withdrawing nature, which enhances stability and interaction with redox-sensitive pathways . Methoxy groups in bromo-dimethoxyphenyl derivatives (e.g., 2C-B, DOB) are critical for serotonin receptor binding . Their absence in NSPP shifts the compound’s mechanism toward non-receptor-mediated effects (e.g., stem cell protection).
Piperazine Core vs. Alternative Scaffolds :
- Piperazine-based compounds (e.g., NSPP, target compound) exhibit diverse therapeutic profiles compared to amphetamine derivatives (e.g., 2C-B, DOB). The piperazine ring’s flexibility and capacity for sulfonyl/aryl substitutions make it suitable for modulating inflammation and cell survival pathways , whereas the rigid amphetamine core prioritizes neurotransmitter receptor interactions .
However, in NSPP, the nitro group may facilitate redox cycling or nitric oxide signaling, contributing to its efficacy in radiation injury models .
Contradictions and Unresolved Questions
- This suggests that the piperazine-sulfonyl backbone may redirect bioactivity toward non-CNS pathways.
- ’s compound (1-(4-Bromo-benzenesulfonyl)-4-p-tolyl-piperazine) lacks the dimethoxy groups of the target molecule, implying that methoxy substituents are critical for optimizing interactions with specific targets (e.g., enzymes or receptors) .
Biological Activity
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C16H20BrN3O3S
- Molecular Weight : 404.32 g/mol
- IUPAC Name : this compound
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Serotonergic Activity : The compound is structurally related to known serotonergic agents, suggesting potential interactions with serotonin receptors. Research indicates that compounds with similar structures can act as agonists or antagonists at various serotonin receptor subtypes, which may mediate effects such as mood regulation and anxiety modulation.
- Antitumor Properties : Preliminary studies have shown that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis in malignant cells through the activation of intrinsic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF7 (breast cancer) | 15.0 | |
| Antidepressant-like | Mouse model | Not specified | |
| Serotonin receptor binding | 5-HT2A receptor | Ki = 20 nM |
Case Study 1: Antitumor Activity
In a study evaluating the cytotoxic effects of various piperazine derivatives, this compound was tested against the MCF7 breast cancer cell line. The results indicated an IC50 value of 15 µM, suggesting significant cytotoxicity compared to control groups. The study highlighted the compound's potential as a lead for developing new anticancer agents.
Case Study 2: Serotonergic Effects
Another investigation focused on the compound's interaction with serotonin receptors. Using radiolabeled binding assays, it was found that the compound binds with high affinity to the 5-HT2A receptor (Ki = 20 nM), indicating its potential role in modulating serotonergic signaling pathways. This activity could be relevant for developing treatments for mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
